3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl benzoate is a complex organic compound that features a trifluorophenyl group, a benzoxazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl benzoate typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzoxazole ring through a cyclization reaction, followed by the introduction of the trifluorophenyl group via a substitution reaction. The final step involves esterification to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, specific catalysts, and controlled temperatures. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl benzoate involves its interaction with specific molecular targets. The trifluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the benzoxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the desired effects.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trifluorophenylboronic acid: This compound shares the trifluorophenyl group and is used in similar applications, such as Suzuki-Miyaura coupling reactions.
4-(Aminosulfonyl)-N-(3,4,5-Trifluorophenyl)Methyl-Benzamide: Another compound with a trifluorophenyl group, used in medicinal chemistry.
Uniqueness
3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl benzoate is unique due to the combination of its trifluorophenyl group, benzoxazole ring, and benzoate ester. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C20H10F3NO3 |
---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
[3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl] benzoate |
InChI |
InChI=1S/C20H10F3NO3/c21-15-8-12(9-16(22)18(15)23)19-14-7-6-13(10-17(14)27-24-19)26-20(25)11-4-2-1-3-5-11/h1-10H |
InChI Key |
UQNVLPQNWUDLTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC(=C(C(=C4)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.